Product packaging for GSK189254A(Cat. No.:CAS No. 720690-73-3)

GSK189254A

Cat. No.: B1684317
CAS No.: 720690-73-3
M. Wt: 351.4 g/mol
InChI Key: WROHEWWOCPRMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Histaminergic System in the Brain

The histaminergic system in the brain, while composed of a relatively small number of neurons, plays a crucial role in a wide array of physiological functions. mdpi.commdpi.com Histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus. mdpi.commdpi.comphysiology.org From this central location, these neurons project extensively throughout the entire central nervous system, innervating almost all major brain regions, including the cerebral cortex, hippocampus, amygdala, and striatum. mdpi.compnas.org This widespread network allows histamine (B1213489) to act as a key neuromodulator, influencing various brain functions. frontiersin.org

Histamine's role as a neurotransmitter is integral to maintaining wakefulness and attention. physiology.orgnih.gov The activity of histaminergic neurons is highest during waking hours and significantly decreases during sleep, highlighting their importance in regulating the sleep-wake cycle. mdpi.comoup.com Beyond arousal, the histaminergic system is also deeply involved in cognitive processes such as learning and memory, as well as in the regulation of feeding behavior and energy balance. mdpi.commdpi.compnas.org Histamine exerts its effects by binding to four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4. mdpi.comfrontiersin.org While all are present in the brain, the H1, H2, and H3 receptors are most prominently involved in neural signaling. oup.com The H1 and H2 receptors are primarily postsynaptic and generally mediate excitatory effects, whereas the H3 receptor is a presynaptic autoreceptor with inhibitory functions. physiology.org

Central Role of Histamine H3 Receptors in Neurotransmission and Neurological Functions

The histamine H3 receptor (H3R) holds a unique and critical position within the central nervous system (CNS) due to its primary role as a presynaptic receptor. frontiersin.orgceu.es This G-protein-coupled receptor is widely distributed throughout the brain, with high densities in regions such as the cerebral cortex, striatum, and hippocampus. nih.govnih.gov Its strategic location on nerve terminals allows it to exert significant control over the release of various neurotransmitters, making it a key regulator of neuronal communication and brain function. ceu.eswikipedia.org

Endogenous Regulation and Constitutive Activity of H3 Receptors

A distinguishing feature of the H3 receptor is its function as both an autoreceptor and a heteroreceptor. wikipedia.orgmdpi.com As an autoreceptor, it is located on the presynaptic terminals of histaminergic neurons, where it provides negative feedback to inhibit the synthesis and release of histamine itself. nih.govwikipedia.org This mechanism allows for tight regulation of histaminergic tone in the brain. As a heteroreceptor, the H3R is found on the presynaptic terminals of non-histaminergic neurons. ceu.eswikipedia.org Its activation here inhibits the release of a wide range of other crucial neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), serotonin, and GABA. ceu.eswikipedia.orgmdpi.com

Furthermore, the H3 receptor exhibits high constitutive activity, meaning it can signal and inhibit neurotransmitter release even in the absence of its natural ligand, histamine. nih.govpharmacologycanada.orgwikipedia.org This spontaneous, agonist-independent activity provides a constant brake on neurotransmitter release in the brain. jpccr.eunih.gov This intrinsic activity can be modulated by compounds known as inverse agonists, which not only block the effects of agonists but also reduce the receptor's basal level of activity. pharmacologycanada.orgneurologylive.com

H3 Receptor Involvement in Key Physiological Processes and Disease States

Given its extensive control over multiple neurotransmitter systems, the H3 receptor is implicated in a broad spectrum of physiological processes and has become a focal point in the study of various neurological and psychiatric disorders. ceu.eswikipedia.org Its role in modulating wakefulness is well-established; blocking H3 receptors increases histamine levels, thereby promoting arousal. oup.com This has led to the investigation of H3 receptor antagonists for sleep disorders like narcolepsy. wikipedia.orgpatsnap.com

The H3 receptor's influence on acetylcholine, dopamine, and norepinephrine release directly links it to cognitive functions such as attention, learning, and memory. frontiersin.org Consequently, dysfunction in the H3 receptor system has been associated with cognitive deficits observed in conditions like Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). wikipedia.orgpatsnap.comfrontiersin.org There is also growing evidence for the H3 receptor's involvement in the pathophysiology of schizophrenia, Parkinson's disease, and substance use disorders. ceu.eswikipedia.orgresearchgate.net

Therapeutic Rationale for Targeting Histamine H3 Receptors in Central Nervous System Disorders

The strategic position of the histamine H3 receptor as a master regulator of multiple neurotransmitter systems makes it a compelling target for therapeutic intervention in a variety of CNS disorders. ceu.esnih.gov By modulating the activity of this single receptor, it is possible to influence the levels of several key neurochemicals that are dysregulated in various pathological states.

Current Perspectives on H3 Receptor Modulators in Neuropharmacology

The development of ligands that can either block (antagonists/inverse agonists) or stimulate (agonists) the H3 receptor has opened new avenues for treating complex brain disorders. ceu.es H3 receptor antagonists, in particular, have garnered significant attention for their potential to enhance cognitive function, promote wakefulness, and address other neurological symptoms. frontiersin.orgnih.gov By blocking the inhibitory H3 receptors, these compounds increase the release of histamine and other neurotransmitters like acetylcholine and dopamine, which are crucial for cognitive processes and arousal. wikipedia.orgpatsnap.com This pro-cognitive effect has been demonstrated in numerous preclinical models, suggesting potential applications in Alzheimer's disease and ADHD. frontiersin.orgpatsnap.comfrontiersin.org Furthermore, the wake-promoting properties of H3 antagonists make them promising candidates for treating sleep disorders such as narcolepsy. patsnap.com

Strategic Advantage of H3 Receptor Inverse Agonism and Antagonism

The high constitutive activity of the H3 receptor presents a unique therapeutic opportunity. nih.govnih.gov While a neutral antagonist simply blocks an agonist from binding, an inverse agonist goes a step further by reducing the receptor's spontaneous, basal activity. pharmacologycanada.org This leads to a more robust disinhibition of neurotransmitter release compared to a neutral antagonist. neurologylive.com

GSK189254A is a compound that exhibits both potent antagonist and inverse agonist properties at the human H3 receptor. nih.govinvivochem.com This dual mechanism allows it to effectively block the inhibitory effects of histamine while also suppressing the receptor's intrinsic activity, leading to a significant increase in the release of histamine and other neurotransmitters in key brain regions. nih.gov This enhanced neurochemical release is believed to underlie the compound's observed pro-cognitive and wake-promoting effects in preclinical studies. nih.govmedchemexpress.com The ability to precisely modulate neurotransmitter systems through H3 receptor inverse agonism offers a strategic advantage in developing treatments for disorders characterized by neurochemical imbalances. frontiersin.org

The Chemical Compound "this compound"

This compound is a potent and selective antagonist of the histamine H3 receptor, demonstrating high affinity for both human and rat H3 receptors. invivochem.commedchemexpress.com It has been shown to act as a functional antagonist and an inverse agonist at the human recombinant H3 receptor. nih.govinvivochem.com

Research Findings on this compound

Binding Affinity and Selectivity : this compound exhibits high affinity for the human H3 receptor, with pKi values ranging from 9.59 to 9.90. invivochem.commedchemexpress.com For the rat H3 receptor, the pKi values are between 8.51 and 9.17. invivochem.commedchemexpress.com The compound is highly selective for the human H3 receptor, showing over 10,000-fold selectivity against a wide range of other targets. nih.govinvivochem.com In vitro autoradiography has confirmed specific binding of [3H]GSK189254 in brain regions of rats and humans, including the cortex and hippocampus. invivochem.commedchemexpress.com

Effects on Neurotransmitter Release : Microdialysis studies in rats have demonstrated that oral administration of this compound increases the release of several neurotransmitters. It elevates levels of acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex, and acetylcholine in the dorsal hippocampus. nih.govmedchemexpress.comresearchgate.net Perfusion of GSK189254 directly into the tuberomammillary nucleus led to increased histamine release in the tuberomammillary nucleus itself, the nucleus basalis magnocellularis, and the cortex, but not in the striatum or nucleus accumbens. nih.gov This suggests that histaminergic pathways can be differentially modulated in a region-specific manner. nih.gov

Preclinical Efficacy in Cognitive Models : this compound has shown significant efficacy in various preclinical models of cognition. It improved performance in rats in tasks such as passive avoidance, the Morris water maze, object recognition, and the attentional set-shift paradigm. frontiersin.orgnih.govmedchemexpress.com Furthermore, it was shown to enhance water maze learning and the associated increase in neural cell adhesion molecule (NCAM) polysialylation, a mechanism crucial for learning and memory consolidation. nih.gov The compound also antagonized the amnesic effects of scopolamine (B1681570) in the rat object recognition test. nih.gov

Effects on Sleep-Wake Cycle : In studies using orexin (B13118510)/hypocretin knockout mice, a model for narcolepsy, acute administration of this compound increased wakefulness and decreased slow-wave and paradoxical sleep, while also reducing narcoleptic episodes. medchemexpress.com

Table 1: Binding Affinity of this compound for Histamine H3 Receptors

Species Receptor pKi Value
Human H3 9.59 - 9.90
Rat H3 8.51 - 9.17
Pig H3 Higher affinity (relative to rat/mouse)
Mouse H3 Lower affinity (relative to human/pig)
Dog H3 Lower affinity (relative to human/pig)

Data sourced from multiple preclinical studies. invivochem.commedchemexpress.com

Table 2: Effects of this compound on Neurotransmitter Release in Rat Brain

Brain Region Neurotransmitter Increased
Anterior Cingulate Cortex Acetylcholine, Noradrenaline, Dopamine
Dorsal Hippocampus Acetylcholine
Tuberomammillary Nucleus Histamine
Nucleus Basalis Magnocellularis Histamine
Cortex Histamine, Acetylcholine

Findings from microdialysis studies. nih.govmedchemexpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O2 B1684317 GSK189254A CAS No. 720690-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROHEWWOCPRMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005982
Record name GSK 189254A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720690-73-3
Record name 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720690-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK 189254A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK 189254A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-189254A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Gsk 189254a

Receptor Binding and Selectivity Profiles of GSK 189254A

GSK189254A, the free base form of GSK189254, is distinguished by its high affinity and selectivity for the histamine (B1213489) H3 receptor. medchemexpress.com This section will explore its binding characteristics in detail.

Subnanomolar Affinity for Histamine H3 Receptors

This compound demonstrates a remarkable subnanomolar affinity for human histamine H3 receptors. nih.govnih.gov Studies have reported pKi values, a measure of binding affinity, ranging from 9.59 to 9.90 for the human H3 receptor. nih.govresearchgate.netcapes.gov.brhud.ac.uk This high affinity is also observed in radioligand binding assays, where GSK189254 has an affinity (Ki) of 0.26 nM for the human histamine H3 receptor. nih.govsnmjournals.orgsnmjournals.org In vivo studies using positron emission tomography (PET) in pigs have further corroborated this high affinity, with an estimated affinity of 0.1 nM. nih.govsnmjournals.org These findings underscore the potent interaction of this compound with its primary target.

Differential Selectivity Spectrum Against Other Histamine Receptor Subtypes

A key pharmacological feature of this compound is its high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4). Research indicates that GSK189254 is over 10,000-fold more selective for human H3 receptors compared to other tested targets. nih.govresearchgate.netcapes.gov.br This pronounced selectivity is crucial as it minimizes off-target effects that could arise from interactions with other histamine receptors, which mediate different physiological functions. frontiersin.orgresearchgate.netacs.org The selective action of this compound on H3 receptors ensures a targeted modulation of the histaminergic system. ontosight.ai

Comparative Analysis of GSK 189254A Affinity Across Species-Specific H3 Receptors

The binding affinity of this compound for H3 receptors exhibits some variation across different species. While it shows high affinity for human H3 receptors (pKi 9.59-9.90), its affinity for rat H3 receptors is slightly lower, with pKi values ranging from 8.51 to 9.17. nih.govresearchgate.netcapes.gov.brhud.ac.uk Generally, GSK189254 demonstrates a higher affinity for human and pig H3 receptors compared to those in rats, mice, and dogs. medchemexpress.com These species-specific differences are important considerations in the preclinical evaluation and translation of research findings. acs.org

Interactive Data Table: Affinity of this compound for H3 Receptors Across Species

SpeciesReceptor TypeAffinity (pKi)
HumanH39.59 - 9.90 nih.govresearchgate.netcapes.gov.brhud.ac.uk
RatH38.51 - 9.17 nih.govresearchgate.netcapes.gov.brhud.ac.uk
PigH3High (comparable to human) medchemexpress.com
MouseH3Lower than human/pig medchemexpress.com
DogH3Lower than human/pig medchemexpress.com

Mechanism of Action of GSK 189254A as an H3 Receptor Inverse Agonist

This compound functions as an inverse agonist at the histamine H3 receptor. researchgate.netcapes.gov.br This means that it not only blocks the action of agonists but also reduces the receptor's basal, or constitutive, activity. ontosight.ai The H3 receptor is primarily a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters. neurologylive.comnih.govwikipedia.org

Modulation of Histamine Release in Brain Regions

By acting as an inverse agonist, this compound blocks the inhibitory effect of the H3 autoreceptor, leading to an increased release of histamine in various brain regions. snmjournals.orgsnmjournals.org Microdialysis studies have demonstrated that oral administration of GSK189254 enhances the release of histamine in the tuberomammillary nucleus (TMN), the primary site of histaminergic neurons in the brain. nih.gov Furthermore, local administration of GSK189254 into the TMN increases histamine release in projection areas such as the prefrontal cortex and the nucleus basalis magnocellularis. nih.gov This enhanced histaminergic transmission is a key component of its mechanism of action. mdpi.com

Beyond histamine, the antagonism of H3 heteroreceptors by this compound also leads to an increased release of other neurotransmitters, including acetylcholine (B1216132), noradrenaline, and dopamine (B1211576), in brain regions like the anterior cingulate cortex and dorsal hippocampus. researchgate.netsnmjournals.orgsnmjournals.org

Impact on Presynaptic Histaminergic Autoreceptor Function

The histamine H3 receptor functions as a presynaptic autoreceptor, meaning its activation by histamine inhibits further histamine release from the neuron. nih.govnih.gov this compound, as an inverse agonist, directly counteracts this function. researchgate.netcapes.gov.br It binds to the H3 autoreceptor and stabilizes it in an inactive state, thereby removing the tonic inhibitory control over histamine synthesis and release. neurologylive.commdpi.com This leads to a sustained increase in neuronal histamine levels and enhanced histaminergic neurotransmission. mdpi.com This modulation of presynaptic autoreceptor function is fundamental to the pharmacological effects of this compound. frontiersin.orgnih.gov

Radioligand Binding and Receptor Occupancy Studies of GSK 189254A

Radioligand binding assays and receptor occupancy studies are fundamental in characterizing the affinity and in vivo action of a compound like GSK 189254A. These studies utilize radiolabeled versions of the compound or a competing ligand to quantify its binding to the histamine H3 receptor.

In Vitro Radioligand Competition and Saturation Binding Assays

In vitro binding assays are conducted to determine a compound's affinity for its receptor target. For GSK 189254A, these assays have demonstrated its high affinity and selectivity for the histamine H3 receptor.

Competition binding assays have been instrumental in quantifying the affinity of GSK 189254A. In these experiments, the ability of unlabeled GSK 189254A to displace a radiolabeled ligand from the H3 receptor is measured. The results are typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity. Studies have reported pKi values for GSK 189254A at both human and rat H3 receptors, highlighting its potent interaction with the target across species. medkoo.com Specifically, GSK 189254A exhibits pKi values ranging from 9.59 to 9.90 for the human H3 receptor and 8.51 to 9.17 for the rat H3 receptor. medkoo.com

Table 1: In Vitro Binding Affinity of GSK 189254A for Histamine H3 Receptors

SpeciespKi Range
Human9.59 - 9.90
Rat8.51 - 9.17
Data sourced from MedKoo Biosciences. medkoo.com

Saturation binding assays are also employed to characterize the interaction between a radioligand and its receptor. These assays involve incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand, such as [3H]GSK189254, to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). researchgate.netumich.edu The Kd value is a measure of the radioligand's affinity for the receptor, while the Bmax value represents the total concentration of receptors in the tissue sample. umich.eduturkupetcentre.net In studies comparing [3H]GSK189254 with other radioligands, the Bmax values obtained from Scatchard analysis were found to be in good agreement, indicating consistent measurement of receptor density. researchgate.net

Ex Vivo Receptor Occupancy Assessments in Preclinical Models

Ex vivo receptor occupancy studies are performed to establish the relationship between the administered dose of a compound, its concentration in the brain, and the extent of target engagement. nih.gov These studies are critical in preclinical research for predicting therapeutically relevant doses. The general method involves administering the test compound to an animal, after which brain tissue is harvested and the degree of receptor binding by a radiotracer is measured. giffordbioscience.com

For GSK 189254A, ex vivo studies have been crucial in linking its presence at the histamine H3 receptor with its cognitive-enhancing effects observed in preclinical models. A key finding from these studies is that the efficacy of GSK 189254A in these models corresponds to a histamine H3 receptor occupancy of 50% or more. nih.gov This provides a quantitative benchmark for the level of target engagement required to elicit a pharmacological response.

Positron Emission Tomography (PET) imaging using the radiolabeled form of the compound, [11C]GSK-189254, is a powerful in vivo technique to assess receptor occupancy in the living brain. researchgate.netresearchgate.net This method allows for the direct visualization and quantification of H3 receptor availability and occupancy by a drug. For instance, in a clinical PET study using [11C]GSK-189254, a therapeutic dose of the H3 receptor inverse agonist pitolisant (B1243001) was found to occupy 84% of H3 receptors, demonstrating the utility of this technique in determining the clinical relevance of receptor occupancy levels. nih.govresearchgate.net While specific dose-occupancy curves for GSK 189254A in preclinical models are detailed in proprietary studies, the established 50% occupancy threshold for efficacy serves as a critical piece of data.

Table 2: Example of H3 Receptor Occupancy Data from a PET Study Using [11C]GSK-189254

CompoundDoseReceptor OccupancySpecies
Pitolisant40 mg (daily)84%Human
This table illustrates the type of data generated in receptor occupancy studies using [11C]GSK-189254 as the radioligand. Data sourced from Ghazanfari et al. (2022) and Prasad et al. (2022). nih.govresearchgate.net

These ex vivo assessments, by linking specific levels of receptor occupancy with functional outcomes, are invaluable for the translation of preclinical findings to clinical development. nih.gov

Preclinical Efficacy and Therapeutic Potential of Gsk 189254a

Cognitive Enhancement Properties of GSK189254A

This compound has shown promise in improving cognitive functions in various preclinical models. frontiersin.orgresearchgate.net As a histamine (B1213489) H3 receptor antagonist, it increases the release of several neurotransmitters crucial for cognitive processes, including acetylcholine (B1216132), noradrenaline, and dopamine (B1211576) in the cortex and hippocampus. nih.govpsu.eduresearchgate.net

Efficacy in Preclinical Models of Cognitive Impairment

Studies have shown that this compound can effectively reverse cognitive deficits in animal models. For instance, it has been found to counteract scopolamine-induced amnesia in an inhibitory avoidance task in rats. nih.gov Furthermore, research indicates its potential in treating cognitive impairments associated with neurodegenerative conditions like Alzheimer's disease and Huntington's disease. frontiersin.orgmedchemexpress.comresearchgate.net In a mouse model of Huntington's disease, this compound was observed to improve cognitive deficits. frontiersin.orgresearchgate.net

Evaluation of Nootropic Effects in Animal Behavioral Paradigms

The nootropic, or cognitive-enhancing, effects of this compound have been demonstrated in a variety of animal behavioral tests. frontiersin.org In rats, the compound significantly improved performance in tasks designed to assess different aspects of cognition, such as:

Inhibitory Passive Avoidance: Measures learning and memory. frontiersin.orgresearchgate.net

Water Maze: Assesses spatial learning and memory. frontiersin.orgresearchgate.net

Object Recognition: Evaluates recognition memory. frontiersin.orgresearchgate.net

Attentional Set-Shifting: Tests cognitive flexibility. frontiersin.orgresearchgate.net

These findings suggest that this compound has a broad-spectrum cognitive-enhancing profile in preclinical settings.

Interactive Data Table: Cognitive Enhancement Effects of this compound in Preclinical Models

Cognitive Domain Animal Model Behavioral Task Observed Effect Reference
Learning & Memory Rat Inhibitory Passive Avoidance Improved performance frontiersin.orgresearchgate.net
Spatial Learning & Memory Rat Water Maze Improved performance frontiersin.orgresearchgate.net
Recognition Memory Rat Object Recognition Improved performance frontiersin.orgresearchgate.net
Cognitive Flexibility Rat Attentional Set-Shifting Improved performance frontiersin.orgresearchgate.net
Cognitive Impairment Mouse (Huntington's model) Not specified Improved cognitive function frontiersin.orgresearchgate.net

Effects of this compound on Sleep-Wake Cycle Regulation

This compound has demonstrated significant wake-promoting effects in preclinical studies, suggesting its potential as a treatment for sleep disorders characterized by excessive daytime sleepiness. frontiersin.orgnih.gov

Wake-Promoting Activity in Preclinical Models

Acute administration of this compound has been shown to increase wakefulness and decrease both slow-wave and paradoxical sleep in wild-type mice, with effects comparable to the wake-promoting drug modafinil. medchemexpress.comnih.gov Studies in rats have also confirmed its wake-promoting activity. nih.govcore.ac.uk The mechanism behind this effect is believed to be the enhancement of histaminergic neurotransmission, which plays a crucial role in arousal and maintaining wakefulness. neurologylive.comusp.br

Modulation of Sleep-Wake Disturbances in Specific Animal Models

In orexin (B13118510) knockout (Ox-/-) mice, a model for narcolepsy, acute administration of this compound not only increased wakefulness but also reduced the number of narcoleptic episodes. medchemexpress.comnih.gov Interestingly, after repeated dosing over eight days, the wake-promoting effect was reduced, but the reduction in narcoleptic episodes was enhanced. nih.gov In a mouse model of Huntington's disease, which exhibits disruptions in the sleep-wake cycle, this compound was also found to improve these dysregulations. frontiersin.orgresearchgate.net

Interactive Data Table: Effects of this compound on Sleep-Wake Cycle in Preclinical Models

Effect Animal Model Key Findings Reference
Wake-Promoting Wild-type mice Increased wakefulness, decreased slow-wave and paradoxical sleep medchemexpress.comnih.gov
Wake-Promoting Rats Produced wake-promoting activity nih.govcore.ac.uk
Anti-Narcoleptic Orexin knockout (Ox-/-) mice Reduced narcoleptic episodes medchemexpress.comnih.gov
Sleep-Wake Dysregulation Huntington's disease model mice Improved sleep-wake cycle dysregulations frontiersin.orgresearchgate.net

Analgesic Actions of this compound

Preclinical evidence suggests that this compound possesses analgesic properties, particularly in models of neuropathic and inflammatory pain. nih.govnih.gov

Systemic administration of this compound has shown dose-dependent efficacy in a rat model of osteoarthritis pain. nih.gov It also demonstrated effectiveness in a model of central sensitization (formalin-induced flinching) and attenuated tactile allodynia in a spinal nerve ligation model of neuropathic pain. nih.gov Furthermore, this compound has been shown to be effective in reversing neuropathic hypersensitivity in both surgically-induced (chronic constriction injury) and virally-induced rat models of neuropathic pain. nih.gov The analgesic effects of this compound are thought to be mediated, at least in part, through the activation of the noradrenergic system. nih.gov

Interactive Data Table: Analgesic Effects of this compound in Preclinical Pain Models

Pain Model Animal Model Observed Effect Reference
Osteoarthritic Pain Rat Produced dose-dependent efficacy nih.gov
Central Sensitization (Formalin) Rat Displayed efficacy in phase 2 response nih.gov
Neuropathic Pain (Spinal Nerve Ligation) Rat Attenuated tactile allodynia nih.gov
Neuropathic Pain (Chronic Constriction Injury) Rat Reversed neuropathic hypersensitivity nih.gov
Neuropathic Pain (Varicella-Zoster Virus) Rat Reversed neuropathic hypersensitivity nih.gov

Investigation of H3 Receptor Involvement in Nociception

The histamine H3 receptor is predominantly expressed in the central nervous system and is implicated in diverse physiological processes. nih.gov As a presynaptic autoreceptor, it regulates the synthesis and release of histamine; as a heteroreceptor on non-histaminergic neurons, it modulates the release of several other neurotransmitters, including dopamine, serotonin, noradrenaline, GABA, and acetylcholine. frontiersin.orgfrontiersin.org This regulatory function extends to pain sensation, with H3 receptors found in key nociceptive and pain-control pathways such as the thalamus, prefrontal cortex, periaqueductal gray area, spinal cord, and dorsal root ganglia. mdpi.com

The antagonist/inverse agonist activity of this compound at the H3 receptor is believed to increase the release of these neurotransmitters, thereby influencing pain perception. frontiersin.orgfrontiersin.org Studies have shown that the analgesic effect of this compound is associated with the activation of the noradrenergic system, as its effects can be reversed by an alpha-adrenergic receptor antagonist. nih.gov Furthermore, research indicates that the spinal cord is a significant site of action for H3 antagonism in pain relief. nih.gov Interestingly, the histamine H4 receptor has also been implicated in the neuropathic pain-relieving activity of this compound, suggesting a more complex mechanism of action. mdpi.comresearchgate.net

Preclinical Demonstrations of Analgesic Efficacy

This compound has demonstrated significant analgesic efficacy in various preclinical rat models of pain. nih.gov Systemic administration of the compound produced dose-dependent positive effects in a model of monoiodoacetate (MIA)-induced osteoarthritic (OA) pain. nih.gov It also showed efficacy in a model indicative of central sensitization and attenuated tactile allodynia in a spinal nerve ligation model of neuropathic pain. nih.gov Additionally, this compound was effective in a model of persistent inflammatory pain but not in a model of acute inflammatory pain. nih.gov When administered directly to the lumbar spinal cord, it produced robust effects in relieving OA pain. nih.gov

Preclinical Pain Model Effect of this compound Citation
Monoiodoacetate (MIA)-induced Osteoarthritic (OA) PainDose-dependent efficacy nih.gov
Formalin-induced Flinching (Phase 2 - Central Sensitization)Displayed efficacy nih.gov
Spinal Nerve Ligation (Neuropathic Pain)Attenuated tactile allodynia nih.gov
Persistent Inflammatory Pain (CFA)Reversed pain nih.gov
Acute Inflammatory Pain (Carrageenan)Ineffective nih.gov

Explorations of this compound in Specific Neurodegenerative and Neuropsychiatric Disorders

Research in Alzheimer's Disease and Other Dementias

Research suggests a potential therapeutic role for this compound in Alzheimer's disease and other dementias due to its cognitive-enhancing properties. researchgate.netnih.gov In vitro autoradiography has shown specific binding of this compound in areas of the rat and human brain crucial for memory and learning, such as the cortex and hippocampus. nih.govcapes.gov.br Notably, dense H3 receptor binding was also found in the medial temporal cortex of individuals with severe Alzheimer's disease, indicating that the target for this compound is present even in late-stage disease. researchgate.netnih.gov

Preclinical studies in rats have demonstrated that this compound significantly improves performance in a variety of cognitive tasks, including passive avoidance, water maze, object recognition, and attentional set-shifting. researchgate.netnih.gov Mechanistically, microdialysis studies have revealed that this compound increases the release of key neurotransmitters like acetylcholine, noradrenaline, and dopamine in brain regions such as the anterior cingulate cortex and dorsal hippocampus. researchgate.netnih.gov This modulation of neurotransmitter levels is believed to underlie its pro-cognitive effects. researchgate.netnih.gov

Cognitive Paradigm Effect of this compound in Rats Citation
Passive AvoidanceSignificantly improved performance researchgate.netnih.gov
Water MazeSignificantly improved performance researchgate.netnih.gov
Object RecognitionSignificantly improved performance researchgate.netnih.gov
Attentional Set ShiftSignificantly improved performance researchgate.netnih.gov

Efficacy Assessment in Huntington's Disease Models

In a mouse model of Huntington's disease (the Q175 model), daily administration of this compound has shown promise in improving nonmotor symptoms. nih.govnih.gov This class of drugs acts on autoreceptors at histaminergic synapses, leading to increased levels of histamine, a neuromodulator involved in wakefulness and cognitive processes. nih.gov Treatment with this compound in these mice resulted in improved activity rhythms, enhanced cognitive performance, and better mood as measured by the tail suspension test. nih.govnih.gov The compound also reduced inappropriate activity during the normal sleep period. nih.gov However, the treatment did not affect motor performance and coordination. nih.gov These findings suggest that targeting the H3 receptor system may be beneficial for managing cognitive symptoms in Huntington's disease. nih.govnih.gov

Studies in Animal Models of Autism Spectrum Disorder

The potential utility of H3 receptor antagonists like this compound has been explored in animal models relevant to Autism Spectrum Disorder (ASD). dntb.gov.uadntb.gov.ua Rodent models are frequently used to investigate the neurobiological underpinnings of ASD, often by inducing developmental changes that mimic aspects of the human condition, such as through prenatal exposure to valproic acid. wikipedia.org These models allow for the study of social interaction, communication, and repetitive behaviors. wikipedia.org While specific studies detailing the effects of this compound in ASD models are emerging, the known role of histamine in modulating neurotransmitter systems implicated in ASD suggests a plausible therapeutic avenue. dntb.gov.uadntb.gov.uacore.ac.uk

Potential Relevance for Attention-Deficit Hyperactivity Disorder, Schizophrenia, and Obesity

The neurochemical effects of this compound suggest its potential relevance for other neuropsychiatric and metabolic disorders. By increasing the release of dopamine and noradrenaline, neurotransmitters central to the pathophysiology of Attention-Deficit Hyperactivity Disorder (ADHD), this compound could theoretically address symptoms of inattention and hyperactivity. researchgate.netnih.govresearchgate.net Animal models like the Spontaneously Hypertensive Rat (SHR) are commonly used to study ADHD-like behaviors. researchgate.net

In the context of schizophrenia, which involves complex dysregulation of multiple neurotransmitter systems including dopamine, the modulatory effects of H3 receptor antagonism could offer a novel therapeutic approach. mdpi.comnih.gov Animal models of schizophrenia are diverse and can be induced through genetic modifications, developmental insults, or drug administration to mimic various symptoms of the disorder. nih.govnih.gov

Furthermore, this compound has been shown to have a hypophagic (appetite-reducing) effect. researchgate.net This suggests a potential role in the management of obesity. researchgate.net Preclinical studies investigating new treatments for obesity often utilize models of diet-induced obesity in rodents to assess effects on food intake and body weight. jomes.orgmdpi.com The hypophagic activity of this compound appears to be independent of the H4 receptor, indicating a distinct mechanism for its effects on appetite. researchgate.net

Advanced Research Methodologies Applied to Gsk 189254a

Positron Emission Tomography (PET) Imaging with [11C]GSK-189254

Positron Emission Tomography (PET) is a powerful imaging technique that allows for the noninvasive quantification of molecular targets in the body. The development of a radiolabeled version of GSK 189254A, specifically [11C]GSK-189254, has enabled detailed investigation of the H3 receptor in the brain.

Development and Validation of [11C]GSK-189254 as an H3 Receptor Radiotracer

The journey to establishing [11C]GSK-189254 as a reliable radiotracer for H3 receptors involved several key steps. GSK189254 itself is a potent and selective H3 receptor antagonist with high affinity for both human and rat H3 receptors. snmjournals.org For it to be useful in PET studies, it was labeled with the positron-emitting isotope carbon-11 (B1219553) ([11C]). nih.gov

Initial in vitro autoradiography studies using tritium-labeled GSK189254 ([3H]-GSK189254) confirmed specific binding in porcine brain tissues. nih.gov Subsequent in vivo PET experiments in pigs with [11C]GSK-189254 demonstrated good brain penetration and high uptake in regions known to have high densities of H3 receptors, such as the striatum and cortices. nih.govresearchgate.net The binding of the radiotracer was shown to be reversible, a crucial characteristic for quantitative analysis. nih.govresearchgate.net

Further validation in human subjects confirmed that [11C]GSK-189254 readily enters the brain, and its distribution aligns with the known locations of H3 receptors, showing high binding in the caudate and putamen, moderate binding in cortical areas, and low binding in the cerebellum. snmjournals.orgsnmjournals.org The specificity of the radiotracer was confirmed through blocking studies where the co-administration of unlabeled GSK189254 or another H3 antagonist, ciproxifan, reduced the radiotracer's binding to a uniform, low level across all brain regions. nih.gov These comprehensive validation studies established [11C]GSK-189254 as a suitable tool for in vivo imaging of H3 receptors. nih.gov

Quantitative Pharmacokinetic Modeling of [11C]GSK-189254 in Brain Tissue

To extract meaningful quantitative data from [11C]GSK-189254 PET scans, sophisticated pharmacokinetic models are employed. These models describe the movement and binding of the radiotracer in the brain over time. A 60-minute dynamic PET scan is typically performed after intravenous administration of the radiotracer, and arterial blood samples are collected to measure the amount of unchanged [11C]GSK-189254 in the plasma, which serves as an input function for the models. researchgate.netwsu.eduacs.orgnih.gov

Compartment models are mathematical frameworks that divide the brain tissue into different compartments representing distinct physiological states of the radiotracer. For [11C]GSK-189254, various models have been tested, including one-tissue (1T2k) and two-tissue compartment models (irreversible 2T3k and reversible 2T4k). researchgate.netwsu.eduacs.orgnih.gov

The two-tissue compartment model with four rate constants (2T4k) has been identified as the most suitable model to describe the kinetics of [11C]GSK-189254 in the brain. nih.govresearchgate.netwsu.eduacs.org This model assumes that the radiotracer can exist in two tissue compartments: a "non-displaceable" compartment representing free and non-specifically bound tracer in tissue water, and a "specific binding" compartment representing the tracer bound to H3 receptors. The four rate constants describe the rates of transfer of the radiotracer between the plasma and the tissue compartments (K1 and k2) and between the non-displaceable and specific binding compartments (k3 and k4).

Studies have shown that the 2T4k model provides the best fit to the experimental data, particularly when a fixed blood volume fraction is incorporated. researchgate.netwsu.eduacs.org In some analyses, a parallel two-tissue compartment model has been used, which includes equations describing the time courses of both the radiolabeled and any co-administered "cold" (unlabeled) drug in the two compartments. snmjournals.orgsnmjournals.org

In addition to compartment models, graphical analysis methods offer a more straightforward approach to quantifying radiotracer binding. The Logan graphical analysis is a widely used method that linearizes the data from dynamic PET scans, allowing for the estimation of the total distribution volume (VT) of the radiotracer. researchgate.netwsu.eduacs.orgcore.ac.uk VT is a measure of the total concentration of the radiotracer in a brain region at equilibrium, relative to its concentration in the plasma, and is proportional to the density of available receptors.

Studies have demonstrated that Logan graphical analysis provides results that are consistent with those obtained from the more complex 2T4k compartment model, making it a reliable and computationally less intensive method for analyzing [11C]GSK-189254 PET data. researchgate.netwsu.eduacs.org

Assessment of H3 Receptor Availability and Density in Brain Regions using PET

[11C]GSK-189254 PET imaging allows for the detailed assessment of H3 receptor availability and density across different brain regions. The uptake of the radiotracer is heterogeneous, reflecting the known distribution of H3 receptors. snmjournals.org

High uptake of [11C]GSK-189254 is consistently observed in the striatum, hypothalamus, amygdala, and temporal and frontal cortices. acs.orgacs.org Conversely, regions with low known H3 receptor expression, such as the cerebellum and midbrain, show the lowest tracer uptake. acs.org This differential uptake provides a clear in vivo map of H3 receptor distribution.

The total distribution volume (VT), derived from pharmacokinetic modeling, serves as a key outcome measure. High VT values in regions like the putamen and caudate indicate a high density of available H3 receptors. snmjournals.org By comparing VT values across different brain regions, researchers can quantify the relative abundance of H3 receptors. Furthermore, blocking studies with unlabeled H3 antagonists have been used to estimate the density of H3 receptor sites (Bmax) in various regions, including the cerebellum, cortex, and striatum. nih.gov

Table 1: Regional Brain Uptake and H3 Receptor Density Estimates with [11C]GSK-189254 PET

Brain Region[11C]GSK-189254 UptakeEstimated H3 Receptor Density (Bmax)
StriatumHigh acs.orgacs.org2.65 nM nih.gov
CaudateHigh snmjournals.org-
PutamenHigh snmjournals.org-
CortexIntermediate/High nih.govacs.org2.05 nM nih.gov
HypothalamusHigh acs.org-
AmygdalaHigh acs.org-
CerebellumLow snmjournals.orgacs.org0.74 nM nih.gov
MidbrainLow acs.org-

Data compiled from multiple preclinical and clinical studies. Bmax values were estimated from porcine brain studies.

Application of [11C]GSK-189254 PET for Assessing Receptor Occupancy of Investigational Drugs

A crucial application of [11C]GSK-189254 PET is in the development of new drugs targeting the H3 receptor. By performing PET scans before and after the administration of an investigational drug, researchers can measure the drug's receptor occupancy (RO) , which is the percentage of H3 receptors that are bound by the drug.

This is a powerful tool for demonstrating that a drug enters the brain and engages its intended target. nih.gov For example, PET studies with [11C]GSK-189254 have been used to demonstrate the robust blockade of H3 receptors by the investigational compound JNJ-39220675 in baboons, with approximately 90% receptor occupancy observed after administration. core.ac.uknih.gov Similarly, the occupancy of H3 receptors by pitolisant (B1243001), a drug approved for narcolepsy, was found to be high (84%) at a therapeutic dose. researchgate.net

Receptor occupancy studies are critical for optimizing the therapeutic window of a new drug, helping to select doses that are high enough to be effective but not so high as to cause unwanted side effects. snmjournals.org The relationship between the administered dose of a drug, its concentration in the plasma, and its receptor occupancy in the brain can be noninvasively quantified using this technique. snmjournals.org The Lassen plot is a graphical analysis method often used in these studies to calculate brain receptor occupancy. researchgate.net

In Vivo and Ex Vivo Preclinical Models for Pharmacological Evaluation

The preclinical evaluation of GSK 189254A for Central Nervous System (CNS) applications has utilized a variety of animal models, selected for their specific neuroanatomical and physiological characteristics relevant to histamine (B1213489) H3 receptor research. Key models have included pigs, rodents (rats and mice), and non-human primates (rhesus monkeys).

Pigs were chosen for in vivo Positron Emission Tomography (PET) imaging studies due to the similarity of their H3 receptor distribution to that of humans and a brain size suitable for high-resolution imaging. snmjournals.orgsnmjournals.org Initial autoradiography studies confirmed that [3H]GSK189254 binds specifically in the porcine brain in a pattern consistent with known H3 receptor densities, validating this model for further in vivo work. snmjournals.org

Rats have been extensively used for foundational pharmacokinetic and pharmacodynamic assessments. medchemexpress.com Autoradiography studies using [3H]GSK189254 in the rat brain demonstrated specific binding in key areas such as the cerebral cortex and striatum. snmjournals.org Furthermore, rat models have been instrumental in demonstrating the compound's ability to modulate neurotransmitter release in specific brain regions, including the anterior cingulate cortex and dorsal hippocampus. medchemexpress.com

Mice have been employed in specialized models to investigate the compound's therapeutic potential. For instance, the spared nerve injury (SNI) model in mice was used to evaluate the anti-allodynic effects of GSK 189254A in the context of neuropathic pain, with administrations directly into the CNS via intrathecal or intra-locus coeruleus routes. researchgate.netdntb.gov.ua

Non-human primates, specifically the rhesus monkey, have been used in PET imaging studies to further characterize the in vivo binding profile of GSK 189254A's radiolabeled forms, confirming high uptake in the frontal cortex, globus pallidus, and striatum. researchgate.net

The characterization of GSK 189254A has been significantly advanced by the integration of sophisticated neurophysiological and imaging techniques, primarily Positron Emission Tomography (PET). PET imaging with the carbon-11 labeled radioligand, [11C]GSK189254, allows for the non-invasive, in vivo quantification of H3 receptor availability and occupancy in the living brain. snmjournals.orgsnmjournals.org

Dynamic PET scans in both preclinical models and humans have demonstrated that the technique can quantify the dose-receptor occupancy relationship of the compound. nih.govsnmjournals.org A critical component of this characterization involves blocking studies. In these experiments, the administration of unlabeled GSK 189254A or another selective H3 antagonist, ciproxifan, leads to a reduction in the PET signal from [11C]GSK189254. snmjournals.orgnih.gov This demonstrates the specificity of the radioligand's binding to H3 receptors and validates the use of PET as a quantitative biomarker for receptor engagement.

Beyond receptor occupancy, other techniques have elucidated the compound's downstream neurophysiological effects. Studies in rats have shown that GSK 189254A increases the release of key neurotransmitters involved in cognition and arousal, such as acetylcholine (B1216132), noradrenaline, and dopamine (B1211576), in cortical and hippocampal areas. medchemexpress.com This provides a mechanistic link between H3 receptor antagonism and the compound's observed effects in cognitive models.

Methodological Considerations for Central Nervous System Penetration Studies

A crucial aspect of developing a CNS drug is confirming its ability to cross the blood-brain barrier (BBB) and distribute to target regions. Studies have consistently shown that GSK 189254A is highly brain-penetrant. snmjournals.orgnih.govsnmjournals.org

PET studies in pigs, rats, and humans have provided detailed maps of the compound's regional distribution within the brain. snmjournals.orgacs.org Following intravenous administration of [11C]GSK189254, radioactivity readily enters the brain and distributes heterogeneously, in a manner that reflects the known density of histamine H3 receptors. snmjournals.orgsnmjournals.org

High uptake and binding are observed in the basal ganglia (specifically the caudate and putamen), with intermediate levels in cortical regions and the hypothalamus, and the lowest concentrations in the cerebellum, a region with low H3 receptor expression. snmjournals.orgacs.org This distribution pattern has been confirmed across multiple species, including pigs, rats, and humans. snmjournals.orgacs.org

Quantitative analysis of PET data, often using a 2-tissue-compartmental model, yields outcome measures like the total volume of distribution (VT), which serves as a proxy for receptor density. snmjournals.orgsnmjournals.org The table below summarizes findings on the regional brain uptake from a PET study in rats.

Brain RegionRelative Uptake LevelSupporting Evidence
StriatumHighHigh H3 receptor expression; high tracer uptake observed in PET scans. acs.org
Frontal CortexHighHigh levels of H3 receptors determined by autoradiography. acs.org
HypothalamusHighHigh uptake of [11C]GSK-189254 observed. acs.org
Temporal CortexIntermediateIntermediate uptake observed in PET scans. acs.org
CerebellumLowRegion with low H3 receptor expression; showed lowest tracer uptake. acs.org
MidbrainLowRegion with low H3 receptor expression; showed lowest tracer uptake. acs.org

For CNS drugs, the pharmacologically active concentration is the unbound or "free" concentration in the brain's interstitial fluid, as this is what is available to interact with target receptors. nih.govfrontiersin.org Total brain concentration can be misleading, as high levels of non-specific binding to lipids and proteins may not correlate with a drug's effect. frontiersin.org Therefore, specific analytical methods are required to determine the free brain concentration.

Key parameters in this assessment are the fraction of unbound drug in plasma (fP) and the fraction of unbound drug in brain tissue (fu,brain). frontiersin.org These fractions are often determined using in vitro methods like equilibrium dialysis. frontiersin.orgmdpi.com In this technique, a sample of plasma or brain homogenate containing the drug is dialyzed against a buffer solution, and the concentration of the drug in each compartment at equilibrium is used to calculate the unbound fraction. mdpi.com

These values are then used to calculate the unbound brain-to-plasma concentration ratio (Kp,uu), a critical parameter that indicates the extent of active transport across the BBB. frontiersin.orgmdpi.com A Kp,uu value close to unity suggests that the drug crosses the BBB primarily via passive diffusion. frontiersin.org

For GSK 189254A, PET data has been combined with plasma pharmacokinetic data and the plasma free fraction to estimate the free concentration required to occupy 50% of available H3 receptors (EC50). This integrated analysis yielded an estimated EC50 of 0.011 nM, providing a powerful link between drug concentration and target engagement in the human brain. nih.gov The quantification of the compound in biological samples (e.g., plasma, brain homogenate, dialysate) is typically performed using highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govplos.org

Perspectives on Drug Discovery and Development in Histamine H3 Receptor Modulators

Evolving Understanding of Histamine (B1213489) H3 Receptor Biology in Disease Pathogenesis

The histamine H3 receptor (H3R) has emerged as a significant target in the central nervous system (CNS) for therapeutic intervention. wikipedia.org These receptors are primarily located in the CNS, acting as presynaptic autoreceptors on histaminergic neurons to regulate the synthesis and release of histamine. wikipedia.orgnih.gov Furthermore, they function as heteroreceptors on non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin. wikipedia.orgsci-hub.se This intricate control over multiple neurotransmitter systems positions the H3 receptor as a critical node in various physiological and pathological processes.

Blockade of H3 receptors by antagonists or inverse agonists leads to an increased release of these neurotransmitters, which are deeply involved in cognitive functions like memory and attention. sci-hub.seresearchgate.net This mechanism forms the basis for investigating H3R antagonists in a range of CNS disorders. The therapeutic potential of targeting the H3 receptor is being explored for conditions including sleep-wake disorders, attention-deficit hyperactivity disorder (ADHD), epilepsy, and cognitive impairments associated with neurodegenerative diseases like Alzheimer's disease. wikipedia.orgresearchgate.net Research has also pointed to the involvement of H3 receptors in the pathophysiology of pain, particularly neuropathic pain. sahmri.org.auresearchgate.net

The preservation of H3 receptors in late-stage Alzheimer's disease, as demonstrated by binding studies, suggests that this target remains viable throughout the disease course. nih.gov This evolving understanding underscores the receptor's role not just as a simple regulator of histamine but as a master controller of the brain's neurochemical environment, making its modulation a promising strategy for complex neurological and psychiatric conditions.

Strategies for Identifying and Optimizing Brain-Penetrant H3 Receptor Modulators

Developing drugs for CNS disorders presents the unique challenge of crossing the blood-brain barrier (BBB), a highly selective interface that protects the brain. nih.govnih.gov The identification and optimization of brain-penetrant H3 receptor modulators like GSK189254A rely on a combination of advanced computational and translational research strategies.

This compound is a novel, potent, and highly selective H3 receptor antagonist that demonstrates excellent brain penetration. sci-hub.senih.gov Preclinical studies have confirmed its ability to cross the BBB and engage with its central target. For instance, after oral administration in rats, this compound inhibited cortical H3 receptor binding and increased the release of acetylcholine, noradrenaline, and dopamine in key brain regions like the anterior cingulate cortex and hippocampus. sci-hub.senih.gov This central activity is crucial for its therapeutic effects in models of cognition and other CNS disorders. nih.gov

Table 1: In Vitro Affinity of this compound for H3 Receptors

Species Receptor Source pKi Value
Human Recombinant (HEK-293-MSR-II cells) 9.59 - 9.90
Rat Cerebral Cortex 8.51 - 9.17
Mouse Cerebral Cortex Varies
Dog Cerebral Cortex Varies
Pig Cerebral Cortex High affinity

Data sourced from multiple preclinical studies. nih.govmedchemexpress.com

Computational, or in silico, methods are indispensable in modern drug discovery, particularly for CNS targets where properties like BBB permeability are critical. nih.govmdpi.com These approaches accelerate the identification and optimization of lead compounds by predicting their physicochemical properties, target interactions, and pharmacokinetic profiles. mdpi.commdpi.com

For developing brain-penetrant molecules, computational models are used to predict a compound's ability to cross the BBB. mdpi.com Algorithms like multiparameter optimization (MPO) analyze key physicochemical properties such as molecular weight, lipophilicity (LogP/LogD), topological polar surface area (TPSA), and hydrogen bond count to score a molecule's CNS-likeness. mdpi.com Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major pillars of computer-aided drug design (CADD). mdpi.comfrontiersin.org Techniques like molecular docking and virtual screening allow researchers to rapidly screen large libraries of virtual compounds to identify those with a high probability of binding to the H3 receptor and possessing favorable brain-penetrant characteristics. nih.govfrontiersin.org These computational tools help prioritize compounds for synthesis and experimental testing, saving significant time and resources. nih.gov

Translational research acts as a critical bridge between preclinical discoveries in the lab and clinical applications in humans. nih.govnih.gov For CNS therapeutics, this involves using a suite of tools and models to increase the probability of success in clinical trials. worldpreclinicalcongress.commdpi.com A key focus is on demonstrating target engagement and pharmacological effect in living systems.

In the development of H3 receptor modulators, preclinical in vivo models are essential. For this compound, studies in rats demonstrated not only brain receptor occupancy but also functional outcomes. sci-hub.se Techniques like microdialysis were used to measure the downstream effects of H3R blockade, showing increased levels of key neurotransmitters in the brain. nih.govresearchgate.net Furthermore, positron emission tomography (PET) imaging, using radiolabeled tracers like [¹¹C]GSK189254, allows for the direct visualization and quantification of H3 receptor occupancy in the brain of living subjects, including non-human primates and humans. nih.govacs.orgnih.gov This provides invaluable information on the relationship between drug dose, plasma concentration, and the extent of target engagement in the CNS, guiding dose selection for clinical trials. nih.gov Behavioral models in animals, such as passive avoidance and water maze tests, are used to assess the cognitive-enhancing effects of compounds like this compound, providing early evidence of potential efficacy. nih.govnih.gov

Table 2: Preclinical Evidence of this compound Central Nervous System Activity

Method Species Key Finding Reference
Ex vivo Binding Assay Rat Inhibition of cortical H3 receptor binding (ED50 = 0.17 mg/kg) sci-hub.senih.gov
Microdialysis Rat Increased release of acetylcholine, noradrenaline, and dopamine in the brain nih.govresearchgate.net
c-Fos Immunohistochemistry Rat Increased neuronal activation in prefrontal and somatosensory cortex sci-hub.se
Behavioral Models (e.g., Water Maze, Object Recognition) Rat Significant improvement in cognitive performance sci-hub.senih.govresearchgate.net
PET Imaging with [¹¹C]GSK189254 Baboon Demonstrated brain penetration and receptor occupancy nih.govnih.gov

Characterization and Mitigation of Off-Target Effects and Selectivity

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to maximize efficacy and minimize unwanted side effects. This compound has demonstrated high selectivity for the human H3 receptor, showing over 10,000-fold greater affinity for H3R compared to other tested targets, including other histamine receptor subtypes (H1, H2, H4). nih.gov

Identifying unintended molecular interactions, or off-target effects, is a crucial step in safety assessment. nih.gov A variety of methodologies are employed for this purpose.

In Vitro Pharmacological Profiling: This is a standard approach where a compound is screened against a broad panel of receptors, ion channels, enzymes, and transporters. nih.gov These panels often include targets known to be associated with adverse drug reactions. nih.gov For example, this compound was tested against a panel of over 50 receptors and ion channels and was found to be highly selective. caymanchem.com

Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of the drug candidate. nih.govfrontiersin.org Techniques like chemical similarity searching and machine learning models can compare a new molecule against databases of known ligand-target interactions to flag potential liabilities. frontiersin.orgresearchgate.net

Proteomics-Based Methods: Advanced techniques like cellular thermal shift assays (CETSA) and chemical proteomics can be used in an unbiased manner to identify protein targets of a drug within a complex cellular environment, providing a comprehensive view of its interactome. nih.gov

Enhancing target specificity is a core goal of the lead optimization phase in drug discovery. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify the structure of a lead compound and evaluate how these changes affect its activity at the primary target versus off-targets. This iterative process helps to identify the chemical features that confer selectivity.

Structure-Based Drug Design: When the 3D structure of the target protein is known, computational modeling can be used to design molecules that fit precisely into the binding site of the intended target while avoiding interactions with the binding sites of off-target proteins, which may have different shapes and properties. frontiersin.org

Target-Based Screening Cascades: Drug discovery programs often implement a tiered screening strategy. sciltp.com Initial high-throughput screens for primary target activity are followed by progressively more comprehensive selectivity and safety screens for the most promising hits. This ensures that resources are focused on compounds with the highest potential and the cleanest off-target profiles.

By integrating these strategies, researchers can design and develop highly selective H3 receptor modulators like this compound, enhancing their therapeutic potential and improving their safety profile.

Future Directions in Research on GSK 189254A and Related H3 Receptor Modulators

GSK 189254A is a novel and selective non-imidazole histamine H3 receptor antagonist with high affinity for both human and rat H3 receptors. nih.gov It has demonstrated the ability to improve cognitive performance in preclinical models and has been investigated for its potential in treating dementia and neuropathic pain. nih.govwikipedia.org Future research on GSK 189254A and similar H3R modulators is poised to expand upon these initial findings, delving deeper into their mechanisms of action and exploring a wider range of therapeutic applications.

Key areas for future investigation include the elucidation of the precise signaling pathways modulated by GSK 189254A and the impact of its inverse agonist properties. While its primary action is blocking the H3 receptor, its ability to inhibit the receptor's basal activity may have significant downstream effects on neuronal function. Further studies are also warranted to understand the long-term effects of sustained H3R blockade and to identify potential biomarkers that could predict patient response to this class of drugs.

Role of Academic-Industry Collaborations in Advancing H3 Receptor Research and Drug Discovery

The journey of H3 receptor modulators from laboratory concept to clinical investigation has been significantly shaped by collaborations between academic institutions and the pharmaceutical industry. Initial research into the H3 receptor was largely driven by academic groups, who were instrumental in the initial discovery and characterization of the receptor and the development of early tool compounds like thioperamide. jst.go.jp

A pivotal moment that catalyzed broader industry involvement was the cloning of the H3-receptor gene. jst.go.jp This breakthrough provided the molecular tools necessary for high-throughput screening and rational drug design, paving the way for pharmaceutical companies to launch their own H3R antagonist programs. jst.go.jp

Collaborations have often taken the form of university researchers partnering with smaller, specialized research companies. For instance, the development of early H3R antagonists involved a collaboration between university groups and the research company Bioprojet. nih.gov These partnerships leverage the innovative basic science of academia with the drug development expertise and resources of the industry. Such collaborations are essential for translating fundamental discoveries about the H3 receptor into tangible therapeutic candidates.

Identification of Unexplored Therapeutic Opportunities for H3 Receptor Modulators

While the primary focus for H3 receptor antagonists has been on cognitive disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), as well as sleep disorders such as narcolepsy, a growing body of evidence suggests a much broader therapeutic potential. jst.go.jpnih.govnih.gov The widespread distribution of H3 receptors in the CNS and their influence on a multitude of neurotransmitter systems point to a variety of unexplored or underexplored therapeutic avenues.

Emerging areas of interest include:

Pain Management: Preclinical studies with GSK 189254A have indicated its potential in treating neuropathic pain, a condition often refractory to existing treatments. wikipedia.org Further investigation into the role of H3R in modulating pain pathways could open up new non-opioid analgesic strategies.

Schizophrenia: The ability of H3R antagonists to modulate dopamine and other neurotransmitters implicated in the pathophysiology of schizophrenia makes them an intriguing possibility for addressing not only the cognitive deficits but also other symptom domains of this complex disorder. nih.govresearchgate.net

Epilepsy: Given the influence of histamine on neuronal excitability, H3R modulators are being explored for their potential anticonvulsant properties. researchgate.net

Substance Abuse and Addiction: The modulation of reward pathways by H3 receptors suggests a potential role for their antagonists in the treatment of addiction.

Neurodegenerative Diseases beyond Alzheimer's: The neuroprotective potential of H3R antagonists could be relevant for other neurodegenerative conditions characterized by neurotransmitter imbalances and neuronal damage.

The development of multi-target-directed ligands, where an H3R antagonist is combined with another pharmacologically active moiety in a single molecule, represents another exciting frontier. nih.gov This approach could offer enhanced efficacy and a better side-effect profile for complex multifactorial diseases. nih.gov As our understanding of the intricate roles of the histaminergic system in brain function continues to grow, so too will the list of potential therapeutic applications for H3 receptor modulators like GSK 189254A.

Compound Information Table

Compound Name
GSK 189254A
Pitolisant (B1243001)
Thioperamide
(R)-alpha-methylhistamine
Ciproxifan
Clobenpropit
GT-2331
JNJ-39220675
PF-03654746
Bavisant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK189254A
Reactant of Route 2
Reactant of Route 2
GSK189254A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.